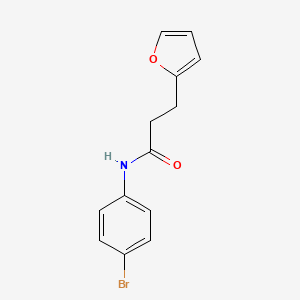

N-(4-bromophenyl)-3-(furan-2-yl)propanamide

Description

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-(furan-2-yl)propanamide |

InChI |

InChI=1S/C13H12BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |

InChI Key |

SOYOOMIIALAUEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(furan-2-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(furan-2-yl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Step 1: Amide Bond Formation

The reaction involves furan-2-carbonyl chloride (1) and 4-bromoaniline (2) in the presence of triethylamine (Et₃N) as a base. The mechanism proceeds as follows:

-

Furan-2-carbonyl chloride (1) reacts with 4-bromoaniline (2) to form the amide bond.

-

Et₃N neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the amide product.

Reaction Conditions :

-

Solvent: Dry dichloromethane (DCM)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 18 hours

This high yield underscores the efficiency of the reaction, likely due to the stability of the furan carbonyl chloride and the electron-deficient nature of the 4-bromophenyl group.

Step 2: Suzuki–Miyaura Cross-Coupling

The parent compound undergoes Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids (4) to generate analogues (5a–i ). Key details:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base : Potassium phosphate (K₃PO₄)

-

Reaction Conditions :

Table 1: Representative Yields from Suzuki–Miyaura Coupling

| Analogue | Boronic Acid (4) | Yield |

|---|---|---|

| 5a | Phenylboronic acid | 83% |

| 5b | Thiopheneboronic acid | 56% |

| 5c | Pyridineboronic acid | 43% |

This variability in yields reflects the electronic and steric effects of the boronic acid substituents. Electron-donating groups (e.g., phenyl) enhance coupling efficiency, while electron-withdrawing groups (e.g., pyridine) reduce yields.

Amide Bond Formation

The reaction proceeds via nucleophilic acyl substitution. The amine group in 4-bromoaniline attacks the carbonyl carbon of furan-2-carbonyl chloride , displacing the chloride ion. Et₃N deprotonates the intermediate, stabilizing the transition state and driving the reaction to completion.

Suzuki–Miyaura Coupling

The palladium(0) catalyst undergoes oxidative addition with the aryl bromide in the parent compound, forming a Pd(II) intermediate. Subsequently, transmetallation with the boronic acid generates a Pd(II) species, which undergoes reductive elimination to form the C–C bond.

Biological Activity

N-(4-bromophenyl)-3-(furan-2-yl)propanamide exhibits potent antibacterial activity against clinically relevant pathogens, including drug-resistant strains.

Table 2: Antibacterial Activity (MIC, μg/mL)

| Bacteria | MIC (μg/mL) |

|---|---|

| A. baumannii | 2.5 |

| K. pneumoniae | 5.0 |

| E. cloacae | 4.0 |

| S. aureus | 3.0 |

The compound’s efficacy against NDM-positive A. baumannii is particularly notable, suggesting potential applications in combating antibiotic-resistant infections .

Structural and Functional Insights

The compound’s structure—featuring a furan ring , propanamide chain , and 4-bromophenyl group —contributes to its reactivity and biological activity. The bromine substituent enhances lipophilicity, potentially improving membrane permeability and target binding.

Reaction Optimization and Challenges

-

Catalyst Selection : Pd(PPh₃)₄ is preferred for Suzuki coupling due to its stability and compatibility with diverse substrates.

-

Base Choice : K₃PO₄ is optimal for maintaining reaction efficiency without deprotonating sensitive functional groups.

-

Limitations : Electron-deficient boronic acids (e.g., pyridine) reduce coupling yields, necessitating alternative catalysts or ligands for such substrates.

Scientific Research Applications

N-(4-bromophenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(furan-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide

- Structure : Shares the 4-bromophenyl and furan core but incorporates a 3-chloro-2-methylphenyl group instead of a plain phenyl ring.

- Impact : The chloro-methyl substitution enhances steric bulk and may influence solubility or binding affinity compared to the parent compound .

- Physicochemical Data : Molecular weight 418.71 g/mol, CAS 853331-03-0 .

N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj)

- Structure : Features a flavone (chromen-4-one) system linked via an ether bond to the propanamide chain.

- Activity: Demonstrated adenosine A2B receptor binding, highlighting the role of the 4-methoxyphenyl group in receptor interaction .

- Synthesis : Yield 40%, m.p. 223–224°C; characterized by ¹H NMR .

3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide (7)

- Structure : Pyrazole core with dual bromo- and chloro-phenyl substitutions and a sulfonamide group.

- Synthesis : Low yield (22%), isolated as a white solid; the sulfonamide moiety may enhance metabolic stability .

Analogues with Heterocyclic Variations

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)

N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)ethanamide (20j)

- Structure : Isoxazole ring substituted with 4-bromophenyl and methyl groups.

- Synthesis : High yield (88%), white solid; demonstrates the versatility of bromophenyl in isoxazole-based scaffolds .

Physicochemical and Crystallographic Comparisons

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

- Crystallography: Triclinic crystal system (space group P1), with planar pyrimidinone and bromophenyl rings stabilized by N–H⋯O and O–H⋯N hydrogen bonds .

- Stability: π-π interactions between pyrimidinone and phenyl rings (3.776 Å distance) enhance structural rigidity .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Synthesis : Schotten-Baumann reaction between acyl chloride and amine; highlights the efficiency of amide bond formation .

Data Tables

Table 1: Key Structural Analogues and Properties

Biological Activity

N-(4-bromophenyl)-3-(furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, including a bromophenyl group and a furan moiety linked through a propanamide structure. The molecular formula is , with a molecular weight of approximately 281.13 g/mol. The synthesis typically involves the reaction of 4-bromoaniline with furan-2-carbonyl chloride in the presence of a base, yielding high purity products suitable for biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance:

- Mechanism of Action : The compound interacts with specific receptors and enzymes that are crucial for cellular processes such as apoptosis and cell cycle regulation. It has been observed to inhibit the proliferation of cancer cells by inducing G1 phase arrest, thereby preventing further cell division .

- Case Studies : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-468 and T-47D) with IC50 values indicating potent activity . Further investigations into its mechanism revealed that it may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various drug-resistant bacteria:

- In Vitro Studies : The compound exhibited substantial antibacterial activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) were significantly lower than those of many conventional antibiotics, indicating its potential as a therapeutic agent against resistant infections .

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways within the bacteria .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

| Study | Biological Activity | Cell Line/Bacteria | IC50/MIC (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | MDA-MB-468 | 15 | Apoptosis induction |

| Study 2 | Antimicrobial | A. baumannii | 8 | Cell wall disruption |

| Study 3 | Anticancer | T-47D | 20 | Cell cycle arrest |

| Study 4 | Antimicrobial | K. pneumoniae | 5 | Metabolic inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromophenyl)-3-(furan-2-yl)propanamide?

- Methodological Answer : The compound can be synthesized via microwave-assisted multicomponent reactions, as demonstrated in a protocol combining 4-bromophenyl-substituted intermediates with furan derivatives under controlled temperature (373 K) and irradiation (250 W maximum power) . Alternatively, Suzuki-Miyaura cross-coupling reactions using boronic acids (e.g., 4-fluorophenylboric acid) have been applied to similar amide derivatives to introduce aromatic substituents . Key steps include purification via column chromatography and crystallization from ethanol to isolate high-purity crystals suitable for X-ray analysis .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on a combination of:

- X-ray crystallography : Determines bond lengths (e.g., C–Br: ~1.89 Å), dihedral angles (e.g., 88.37° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, O–H⋯N) .

- NMR spectroscopy : ¹H NMR signals for furan protons (δ ~6.3–7.4 ppm) and amide NH (δ ~8.5–10 ppm) validate connectivity .

- HPLC : Purity assessment (>98%) ensures minimal impurities for biological testing .

Q. What preliminary biological assays are relevant for evaluating this compound’s activity?

- Methodological Answer : Initial screening includes:

- Receptor binding studies : For example, adenosine A2B receptor antagonism assays using radioligand displacement, with IC₅₀ values calculated via nonlinear regression .

- Cytotoxicity profiling : Cell-based assays (e.g., KPNB1 inhibition) to assess anticancer potential, with IC₅₀ values normalized to controls .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Optimization strategies include:

- Microwave irradiation : Reduces reaction time (e.g., 18 minutes vs. hours under conventional heating) and improves yield by enhancing reaction kinetics .

- Solvent selection : Ethanol or acetonitrile facilitates higher solubility of intermediates, reducing side-product formation .

- Catalyst tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki reactions improve coupling efficiency for boronic acid derivatives .

Q. How are crystallographic data contradictions resolved in structural analysis?

- Methodological Answer : Discrepancies in X-ray data (e.g., disordered atoms) are addressed via:

- Multi-position refinement : Assigning partial occupancies (e.g., 0.522:0.478 for methyl groups) to model atomic displacement .

- Hydrogen-bond validation : Cross-referencing geometric parameters (e.g., D–H⋯A angles) with literature to ensure plausible interactions .

- Software validation : Using programs like SHELXL for least-squares refinement and R-factor convergence (e.g., R₁ = 0.062, wR₂ = 0.162) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., Smoothened protein) using crystal structure coordinates (PDB IDs) and scoring functions (ΔG < −8 kcal/mol indicates strong binding) .

- QSAR modeling : Correlates substituent effects (e.g., bromophenyl vs. fluorophenyl) with bioactivity trends .

Q. How do stability studies under varying conditions inform formulation strategies?

- Methodological Answer :

- Thermal analysis : DSC/TGA profiles determine decomposition points (e.g., melting range: 551–553 K) .

- Solubility testing : Ethanol/water mixtures assess stability in physiological buffers, with HPLC monitoring degradation products .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation rates under accelerated aging conditions .

Q. How are contradictions in biological assay data addressed?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:

- Assay standardization : Control for variables like cell line viability (e.g., ATP-based luminescence vs. MTT assays) .

- Purity verification : Re-testing batches with ≥98% HPLC purity to exclude impurity-driven artifacts .

- Orthogonal assays : Confirmatory tests (e.g., Western blotting for target protein inhibition) validate initial findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.